7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Description
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 1222106-43-5 and 1222106-45-7) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 4 and 7 and a benzyl substituent at the 7-position . Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 246.27 g/mol. The compound is characterized by a spiro[2.5]octane core, where a cyclopropane ring is fused to a six-membered diazadione ring . It is commercially available with purities exceeding 97% and is primarily utilized as a building block in pharmaceutical research and organic synthesis .
The spirocyclic architecture of this compound confers unique steric and electronic properties, making it valuable for developing constrained analogs of bioactive molecules.
Properties
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-9-15(8-10-4-2-1-3-5-10)12(17)13(14-11)6-7-13/h1-5H,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQDZIBAQLYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220708 | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222106-43-5 | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222106-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves multiple steps starting from readily available raw materials. One common synthetic route involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material . The process includes the following steps:
Formation of Intermediate: Benzylamine and ethyl bromoacetate are reacted to form 2-(benzylamino)ethyl acetate.
Cyclization: The intermediate undergoes cyclization with 1-(benzyloxycarbonyl)aminocyclopropanecarboxylic acid to form the spirocyclic core.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity, with considerations for environmental friendliness and process stability .
Chemical Reactions Analysis
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer pathways. Its ability to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) positions it as a candidate for developing antitumor agents.
Key Findings :
- Inhibits PI3K/mTOR pathways leading to reduced cell proliferation.
- Potential for use in drug formulations targeting specific cancers.
Biological Research
The compound is studied for its effects on cellular signaling pathways. Research indicates that it can modulate biological targets involved in critical cellular processes.
Mechanism of Action :
- Interaction with PI3K and mTOR pathways results in altered cellular behavior.
- Induces apoptosis in cancer cells through caspase activation.
Industrial Applications
In industrial settings, this compound is utilized as a building block for synthesizing complex organic molecules. Its structural versatility allows for various modifications that can lead to new materials with desirable properties.
Case Study 1: Antimicrobial Activity
A study comparing various enantiomers of this compound demonstrated that one enantiomer exhibited superior antimicrobial activity against Gram-positive bacteria compared to others. This highlights the importance of stereochemistry in determining biological efficacy.
Case Study 2: Cancer Cell Line Study
In vitro experiments on cancer cell lines treated with the compound showed significant decreases in cell viability and increased apoptosis rates. These results suggest that the compound may serve as a basis for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. For instance, it inhibits the activity of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival . By inhibiting these pathways, the compound exhibits antitumor activity and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS Number | Key Features | Applications |
|---|---|---|---|---|
| 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | C₁₃H₁₄N₂O₂ | 1222106-43-5 | Benzyl group, dual dione moieties | Pharmaceutical intermediates |
| 4,7-Diazaspiro[2.5]octane-5,8-dione | C₆H₈N₂O₂ | 676542-82-8 | No substituents, smaller steric profile | Precursor for derivatives |
| Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate | C₁₄H₁₈N₂O₂ | 954240-30-3 | Carboxylate ester at 7-position | Peptide synthesis |
| 2-Aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octane | Varies | Not provided | Trioxo groups, aryl substituents | CNS-targeted drug candidates |
| Spiro[2.5]octane-5,7-dione | C₈H₁₀O₂ | Not provided | Non-nitrogenated, dual ketones | Prostaglandin synthesis |
Biological Activity
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of key cellular pathways involved in cancer and other diseases.
- Molecular Formula : CHNO
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a spirocyclic core with carbonyl groups and nitrogen atoms, contributing to its distinct reactivity and biological properties.
Research indicates that this compound primarily targets the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical for regulating cell growth, proliferation, and survival. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for further investigation as a potential therapeutic agent in oncology.
Anti-Cancer Properties
Several studies have explored the anti-cancer potential of this compound:
- Cell Proliferation Inhibition : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines by interfering with the PI3K/mTOR signaling pathway. This effect is particularly pronounced in breast and renal cancer cells .
- Apoptotic Induction : Research indicates that treatment with this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
-
Case Studies :
- A study on human tumor cell lines demonstrated that this compound exhibited significant cytotoxic effects against renal cancer cells with an IC50 value in the low micromolar range.
- Another investigation highlighted its efficacy against breast cancer cells, suggesting a mechanism involving cell cycle arrest at the G1 phase .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Spirocyclic structure with benzyl group | Targets PI3K/mTOR pathways |
| 4,7-Diazaspiro[2.5]octane-5,8-dione | Similar spirocyclic structure | Lacks benzyl group; different biological activity |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Different substituents | Features additional oxygen atoms |
The presence of the benzyl group in this compound enhances its lipophilicity and biological activity compared to other spirocyclic compounds lacking this modification.
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals aimed at treating cancers and other diseases associated with dysregulated cellular signaling pathways. Its ability to modulate key enzymatic activities makes it a valuable subject for further research and development in drug discovery programs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of spirocyclic diones with benzylamine derivatives. Key steps include:
- Using 2-Oxa-spiro[3.4]octane-1,3-dione as a precursor (analogous to ).
- Optimizing solvent systems (e.g., THF or DMF) and temperature (60–100°C) to enhance yield.
- Monitoring reaction progress via TLC or HPLC to identify intermediates.
- Purification via recrystallization or column chromatography .
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in spirocyclic compounds like this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and sp³ C-N bonds at ~1100–1200 cm⁻¹.
- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and spirocyclic methylene groups (δ 3.5–4.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (acute toxicity category 4 per GHS).
- Ensure fume hood ventilation to prevent inhalation of aerosols.
- Store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, COMSOL Multiphysics) predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density and identify nucleophilic/electrophilic sites.
- Simulate reaction pathways using software like Gaussian or ORCA to estimate activation energies.
- Integrate AI-driven process optimization (e.g., COMSOL) for real-time adjustments in reaction parameters .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts) during the synthesis of spirocyclic diones?
- Methodological Answer :
- Use LC-MS to detect impurities (e.g., 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione analogs, as in ).
- Conduct kinetic studies to identify side reactions (e.g., benzyl group oxidation under acidic conditions).
- Validate hypotheses via controlled experiments (e.g., varying benzylamine stoichiometry) .
Q. What factorial design approaches optimize the scalability of this compound synthesis?
- Methodological Answer :
- Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5 vs. 1.0 mol%).
- Analyze main effects and interactions using ANOVA to identify critical factors.
- Use response surface methodology (RSM) for multi-variable optimization .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies at pH 3–10 (using buffer solutions) and monitor degradation via HPLC.
- Correlate degradation products (e.g., ring-opened amines) with pH using Arrhenius kinetics.
- Validate with computational models (e.g., pKa prediction via MarvinSketch) .
Methodological Resources
- Synthetic Protocols : (spirocyclic dione synthesis), (impurity profiling).
- Analytical Validation : (spectroscopic techniques), (expert panel validation).
- Computational Tools : (AI-driven optimization), (interdisciplinary reaction design).
- Safety and Compliance : and (GHS classifications, PPE requirements).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
